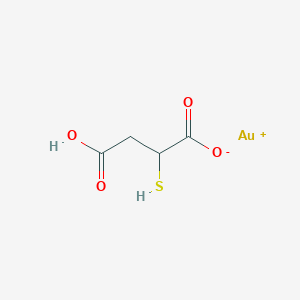
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate
Description
Properties
CAS No. |
4846-27-9 |
|---|---|
Molecular Formula |
C4H5AuO4S |
Molecular Weight |
346.11 g/mol |
IUPAC Name |
gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
XJHSMFDIQHVMCY-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])S)C(=O)O.[Au+] |
Canonical SMILES |
C(C(C(=O)[O-])S)C(=O)O.[Au+] |
Synonyms |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Natrii aurothiomalas is synthesized through the reaction of gold salts with thiomalic acid. The process involves the formation of a complex between gold and thiomalic acid, resulting in the production of sodium aurothiomalate . The reaction conditions typically require a controlled environment to ensure the stability of the gold-thiomalate complex.
Industrial Production Methods
Industrial production of natrii aurothiomalas involves the large-scale reaction of gold salts with thiomalic acid under stringent conditions to maintain the purity and efficacy of the compound. The process is carefully monitored to prevent contamination and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Natrii aurothiomalas undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.
Reduction: Reduction reactions can convert natrii aurothiomalas back to its elemental gold form.
Substitution: The thiomalate ligand in natrii aurothiomalas can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gold oxides, while reduction can yield elemental gold .
Scientific Research Applications
Natrii aurothiomalas has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving gold compounds.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Mechanism of Action
The precise mechanism of action of natrii aurothiomalas is not fully understood. it is known to inhibit the synthesis of prostaglandins, which play a role in inflammation . The compound also modulates phagocytic cells and inhibits class II major histocompatibility complex-peptide interactions . Additionally, natrii aurothiomalas inhibits several enzymes, including acid phosphatase, beta-glucuronidase, elastase, cathepsin G, thrombin, and microsomal prostaglandin E synthase-1 .
Comparison with Similar Compounds
Similar Compounds
Auranofin: Another gold compound used in modern medicine for its anti-rheumatic effects.
Gold Sodium Thiomalate: Similar in structure and function to natrii aurothiomalas, used for similar medical applications.
Uniqueness
Natrii aurothiomalas is unique due to its specific combination of gold and thiomalic acid, which provides distinct immunosuppressive properties. Its ability to inhibit a wide range of enzymes and modulate immune responses makes it particularly effective in treating rheumatoid arthritis and other inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


